N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds, imidazo[1,2-a]pyridines, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .Scientific Research Applications
Antiprotozoal Agents
- Synthesis and Antiprotozoal Activity: A compound structurally similar to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections like T. b. rhodesiense and P. falciparum. This suggests potential applications in treating protozoal diseases (Ismail et al., 2004).
Antiviral Agents
- Potential Antiviral Properties: Although not directly studying this compound, research on similar imidazo-pyridine compounds indicates potential applications in antiviral drug discovery, including for hemorrhagic fever virus and HIV infections (De Clercq, 2009).
Anti-Influenza Activity
- Activity Against Avian Influenza Virus: Derivatives of similar compounds exhibited promising antiviral activity against the H5N1 avian influenza virus, indicating potential applications in the development of anti-influenza drugs (Flefel et al., 2012).
Antitumor Properties
- Antitumor Imidazotetrazines: Related compounds have shown activity against tumors, suggesting that this compound might have potential in cancer therapy. Specifically, compounds in this class have shown curative activity against leukemia (Stevens et al., 1984).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: Some compounds with structural similarity to this compound have been synthesized and evaluated for antimicrobial activity, showing promising results against various microbes (Shamroukh et al., 2013).
Other Applications
- Medicinal Chemistry Strategies: Studies have explored modifications of imidazo-pyridine compounds to reduce metabolism mediated by aldehyde oxidase, which is relevant for the development of more effective pharmaceuticals (Linton et al., 2011).
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-17-8-7-16-20-14(11-22(16)21-17)12-4-2-5-13(10-12)19-18(23)15-6-3-9-25-15/h2-11H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNBPFMWWTSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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